N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide
Description
The compound N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide is a benzodiazepine derivative with a unique structural framework. Its core structure includes a 1,5-benzodiazepine ring substituted with a fluorine atom at position 7, a methyl group at position 1, and a cyclopropylethyl-cyano moiety linked via an acetamide group.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-18(12-20,13-4-5-13)21-17(24)11-23-9-3-8-22(2)15-7-6-14(19)10-16(15)23/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSGNAOWXCOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCN(C3=C2C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core, which can be achieved through the condensation of an o-phenylenediamine with a suitable acyl chloride.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds.
Cyano Group Addition: The cyano group is added via nucleophilic substitution using cyanide salts.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of cyano derivatives or halogenated compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways involved may include modulation of ion channels and neurotransmitter release.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several benzodiazepine derivatives and acetamide-containing compounds that share partial structural or functional similarities. Below is a detailed comparison based on substituents, synthetic pathways, and available data:
Substituent Analysis
Pharmacological and Physicochemical Properties
While quantitative data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Metabolic Stability: Cyano groups are known to resist oxidative metabolism, contrasting with nitro-containing analogs (e.g., ), which may undergo nitro-reduction pathways.
- Receptor Binding : Fluorine at position 7 (target) vs. chlorine () could alter electronic effects and binding affinity to GABA-A receptor subtypes.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-(7-fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties.
The molecular structure of the compound includes a benzodiazepine moiety, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of 315.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O |
| Molecular Weight | 315.4 g/mol |
| CAS Number | 1385310-46-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). It exhibits properties similar to other benzodiazepines, potentially acting as a modulator of GABA_A receptors, which are crucial for inhibitory neurotransmission.
Proposed Mechanism
- GABA_A Receptor Modulation : The compound may enhance the effect of GABA, leading to increased neuronal inhibition.
- Neuroprotective Effects : Preliminary studies suggest it could protect against neuronal damage in models of neurodegeneration.
Anticonvulsant Properties
Research indicates that compounds with similar structures exhibit anticonvulsant effects. The benzodiazepine framework is often associated with seizure control, and this compound may share these properties.
Analgesic Effects
Some studies have reported analgesic effects in related compounds. The modulation of pain pathways through GABAergic mechanisms suggests that this compound could also exhibit pain-relieving properties.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
-
Study on Anticonvulsant Activity :
- A study investigated the anticonvulsant effects of various benzodiazepine derivatives.
- Results indicated significant seizure protection in animal models.
- : The compound may exhibit similar protective effects against seizures due to its structural similarity.
-
Neuroprotection in Models of Degeneration :
- Research focusing on neuroprotective agents identified several benzodiazepine derivatives that reduced neuronal apoptosis.
- The compound's potential role in preventing cell death was highlighted.
- : It may offer therapeutic benefits in neurodegenerative diseases.
-
Pain Management Studies :
- Investigations into pain modulation by benzodiazepines showed promising results in reducing pain perception.
- The compound's ability to interact with pain pathways could position it as a viable analgesic option.
- : Further research is warranted to establish its efficacy in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
